molecular formula C8H12N4O2 B13071255 Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13071255
M. Wt: 196.21 g/mol
InChI Key: QJSILWRWGHWGRG-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of ethyl acetoacetate with 3-amino-1,2,4-triazole under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol, and a catalyst like acetic acid may be used to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its anticancer properties, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h5-6H,2-4H2,1H3,(H,9,10,11)

InChI Key

QJSILWRWGHWGRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=NC=NN2C1

Origin of Product

United States

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